Deuterium Mass Shift for Baseline Resolution
Umeclidinium Bromide-d5 possesses a molecular weight of 513.52 g/mol compared to 508.5 g/mol for unlabeled umeclidinium bromide, yielding a mass difference of +5 Da that ensures complete spectrometric resolution between internal standard and analyte in MS/MS transitions . This separation is fundamental to isotope dilution mass spectrometry, as it permits distinct ion monitoring without isotopic cross-contamination between quantification channels [1]. In contrast, using an unlabeled structural analog (e.g., tiotropium bromide, MW 472.4) introduces chemically distinct fragmentation patterns and ionization efficiencies, violating the principle that internal standard and analyte must exhibit near-identical physicochemical behavior [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 513.52 |
| Comparator Or Baseline | Umeclidinium bromide (unlabeled): 508.5 |
| Quantified Difference | +5.02 Da (deuterium substitution) |
| Conditions | Calculated based on molecular formula C₂₉H₂₉D₅BrNO₂ (labeled) versus C₂₉H₃₄BrNO₂ (unlabeled) |
Why This Matters
This mass difference is the minimum required for reliable MS/MS differentiation while preserving near-identical chromatographic retention, making -d5 the analytically optimal labeling strategy for this molecular weight range.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Technical Article, 2025. View Source
- [2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S107-S113. View Source
